Cas no 62573-86-8 (1H-Benzimidazole, 1-benzoyl-)
1H-Benzimidazole, 1-benzoyl- structure
Product Name:1H-Benzimidazole, 1-benzoyl-
CAS-nummer:62573-86-8
MF:C14H10N2O
MW:222.24200296402
CID:439736
PubChem ID:710688
Update Time:2025-04-19
1H-Benzimidazole, 1-benzoyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazole, 1-benzoyl-
- benzimidazol-1-yl(phenyl)methanone
- 1-Phenylbenzimidazole deriv. 5
- CHEMBL153600
- AKOS000506064
- Cambridge id 5172830
- SCHEMBL3477048
- N-benzoylbenzimidazole
- 62573-86-8
- HMS3448I12
- 1-benzoyl-1H-1,3-benzodiazole
- (1H-Benzo[d]imidazol-1-yl)(phenyl)methanone
- BDBM3788
- DTXSID10351818
- TimTec1_000806
- 1-Benzoyl-1H-benzimidazole
- CBDivE_006382
- HMS1536E14
-
- Inchi: 1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)16-10-15-12-8-4-5-9-13(12)16/h1-10H
- InChI-sleutel: IYVBKVVOHXVKRD-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=CC=1)N1C=NC2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 222.0794
- Monoisotopische massa: 222.079312947g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 286
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 34.9Ų
Experimentele eigenschappen
- PSA: 34.89
1H-Benzimidazole, 1-benzoyl- Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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